molecular formula C10H11NO3 B2460185 5-Isopropyl-2-nitrobenzaldehyde CAS No. 1289211-63-7

5-Isopropyl-2-nitrobenzaldehyde

Cat. No.: B2460185
CAS No.: 1289211-63-7
M. Wt: 193.202
InChI Key: MNPYWJXDVXISAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropyl-2-nitrobenzaldehyde: is an organic compound with the molecular formula C10H11NO3. It is a substituted benzaldehyde, characterized by the presence of an isopropyl group at the 5-position and a nitro group at the 2-position on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-2-nitrobenzaldehyde can be achieved through several methods. One common approach involves the nitration of isopropylbenzaldehyde, followed by oxidation. The nitration process typically uses nitric acid and sulfuric acid as reagents, while the oxidation step can be carried out using potassium permanganate in an alkaline medium .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and oxidation processes. The starting material, isopropylbenzaldehyde, is nitrated using a mixture of nitric acid and sulfuric acid. The resulting nitro compound is then oxidized using potassium permanganate in an alkaline medium to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Isopropyl-2-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 5-Isopropyl-2-nitrobenzoic acid.

    Reduction: 5-Isopropyl-2-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Isopropyl-2-nitrobenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

    2-Nitrobenzaldehyde: Similar structure but lacks the isopropyl group.

    4-Isopropyl-2-nitrobenzaldehyde: Similar structure but with the isopropyl group at the 4-position.

    5-Isopropyl-3-nitrobenzaldehyde: Similar structure but with the nitro group at the 3-position.

Uniqueness: 5-Isopropyl-2-nitrobenzaldehyde is unique due to the specific positioning of the isopropyl and nitro groups, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it valuable in the synthesis of specific organic compounds and in various research applications .

Properties

IUPAC Name

2-nitro-5-propan-2-ylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(2)8-3-4-10(11(13)14)9(5-8)6-12/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPYWJXDVXISAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.